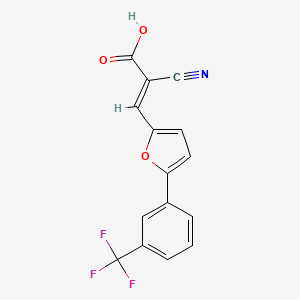

![molecular formula C10H15Cl2NOS B2568077 [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride CAS No. 2287288-80-4](/img/structure/B2568077.png)

[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride” is a chemical compound with the CAS Number: 2287288-80-4 . It has a molecular weight of 268.21 and is in the form of a powder . The IUPAC name for this compound is 3-(chloromethyl)-S-propylidenebenzenesulfinamide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClNOS.ClH/c1-2-6-14(12,13)10-5-3-4-9(7-10)8-11;/h3-7H,2,8H2,1H3,(H2,12,13);1H . This indicates the presence of a benzene ring with a chloromethyl group attached, along with a propyl group and a sulfinamide group.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 268.21 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Hydrolysis Reactions:

- Aryl (methylaminocarbonylaryl) sulfides, when converted by t-BuOCl, form diaryl(acylamino)(chloro)-λ4-sulfanes or corresponding diaryl(acylamino)sulfonium chlorides, indicating a potential for involvement in hydrolysis reactions (Nagy et al., 2001).

- The hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles demonstrates the compound's involvement in hydrolysis, showing pH-independent, acid-catalyzed, and base-catalyzed reactions (Dong et al., 2001).

Formation of Heterocyclic Compounds:

- Phenyl(trichloromethyl)carbinol reacts with bifunctional reagents containing nucleophilic sulfur to form various heterocyclic compounds, indicating its use in synthesizing such compounds (Reeve & Coley, 1979).

Stabilization and Reactivity Studies:

- Iminosulfane(phosphane)carbon(0) derivatives have been synthesized, indicating the potential for these compounds in stabilization studies and as four-electron donors (Morosaki et al., 2015).

Corrosion Inhibition:

- Schiff bases derived from these compounds show significant inhibitory effects on corrosion of mild steel in hydrochloric acid, indicating their potential application in corrosion protection (Behpour et al., 2008).

Synthetic Applications:

- Alkoxy-λ6-sulfanenitriles are versatile alkylating reagents, indicating their potential application in various synthetic reactions (Hao et al., 2004).

Catalytic Applications:

- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used as a recyclable catalyst in condensation reactions, demonstrating its use in catalysis (Tayebi et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

[3-(chloromethyl)phenyl]-imino-oxo-propyl-λ6-sulfane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNOS.ClH/c1-2-6-14(12,13)10-5-3-4-9(7-10)8-11;/h3-5,7,12H,2,6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFKMIGSNOZYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=N)(=O)C1=CC=CC(=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567996.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2567997.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2568003.png)

![N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2568006.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2568011.png)

![5-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2568012.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2568013.png)